Diethanolamine triiodothyroacetate

Description

Primary and Alternative Chemical Names

Diethanolamine triiodothyroacetate exists under multiple nomenclature systems, reflecting its complex molecular structure and historical development. The primary chemical name according to the International Union of Pure and Applied Chemistry system is 3,3',5-triiodothyroacetic acid N,N-diethanolamine (1:1) complex. This designation accurately reflects the stoichiometric relationship between the two components forming the salt complex.

The compound possesses numerous alternative chemical names that have been employed throughout the scientific literature. These include triiodothyroacetic acid diethanolamine salt, diethanolamine salt of triiodothyroacetic acid, and 3,3',5-tri-iodothyroacetic acid N-diethanolamine. The nomenclature diversity stems from different naming conventions and the compound's dual nature as both a thyroid hormone analog and a diethanolamine salt.

Additional systematic names encompass the complete chemical description: (4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)acetic acid diethanolamine salt and acetic acid, (4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)-, compound with 2,2'-iminodiethanol. These extended names provide precise structural information about the molecular architecture.

The compound also carries several research-oriented designations, including NSC 90775, which represents its identification number in the National Cancer Institute's chemical database. This designation has been consistently used in pharmaceutical and biochemical research contexts since the compound's early characterization.

Table 1: Primary and Alternative Chemical Names

| Nomenclature Type | Chemical Name |

|---|---|

| Primary IUPAC Name | 3,3',5-triiodothyroacetic acid N,N-diethanolamine (1:1) complex |

| Common Name | This compound |

| Salt Description | Triiodothyroacetic acid, diethanolamine |

| Systematic Name | (4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)acetic acid diethanolamine salt |

| Research Designation | NSC 90775 |

| Alternative IUPAC | Benzeneacetic acid, 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo-, compound with 2,2'-iminobis(ethanol) |

Registry Information and Chemical Identification

The compound maintains comprehensive registry information across multiple chemical databases, establishing its definitive chemical identity. The Chemical Abstracts Service Registry Number is 1052-92-2, providing the primary identifier for chemical commerce and regulatory purposes. This registry number has remained consistent since the compound's initial registration and serves as the definitive reference across international chemical databases.

The molecular formula C18H20I3NO6 represents the complete chemical composition, indicating the presence of eighteen carbon atoms, twenty hydrogen atoms, three iodine atoms, one nitrogen atom, and six oxygen atoms. The molecular weight is precisely calculated at 727.1 grams per mole, as determined through advanced computational methods.

PubChem, the comprehensive chemical information database maintained by the National Center for Biotechnology Information, assigns the compound Identifier 164780. This identifier facilitates access to extensive chemical property data, structural information, and research literature connections. The database entry was initially created on March 26, 2005, and underwent significant modification on May 24, 2025, reflecting ongoing updates to chemical information systems.

The simplified molecular-input line-entry system representation provides a standardized method for chemical structure encoding: C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O.C(CO)NCCO. This notation enables computational processing and database searching across chemical information systems.

The International Chemical Identifier presents another standardized representation: InChI=1S/C14H9I3O4.C4H11NO2/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;6-3-1-5-2-4-7/h1-4,6,18H,5H2,(H,19,20);5-7H,1-4H2. The corresponding InChI Key, JMFOCJKHMLCYHF-UHFFFAOYSA-N, provides a shortened hash representation for rapid database searches.

Table 2: Registry Information and Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1052-92-2 |

| Molecular Formula | C18H20I3NO6 |

| Molecular Weight | 727.1 g/mol |

| PubChem Compound Identifier | 164780 |

| InChI Key | JMFOCJKHMLCYHF-UHFFFAOYSA-N |

| Creation Date | March 26, 2005 |

| Last Modification | May 24, 2025 |

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader investigation of thyroid hormone analogs that commenced in the 1950s. The discovery of triiodothyroacetic acid, the parent compound of this diethanolamine salt, emerged from systematic research into thyroid hormone metabolism and the search for compounds with selective biological activities.

Initial investigations into thyroid hormone analogs began with the recognition that 3,5,3'-triiodothyronine represented the most biologically active form of thyroid hormone. Researchers subsequently explored various structural modifications, including the conversion of the amino acid side chain to carboxylic acid derivatives. This led to the identification of triiodothyroacetic acid as a metabolite with distinct properties compared to the parent thyroid hormones.

The formation of diethanolamine salts of thyroid hormone analogs represented a strategic approach to improve the chemical stability and pharmaceutical properties of these compounds. Diethanolamine, with its dual hydroxyl and amine functionalities, provided an ideal counterion for forming stable salt complexes with carboxylic acid-containing thyroid analogs. The specific diethanolamine salt of triiodothyroacetic acid was synthesized and characterized as part of comprehensive studies examining various salt forms of thyroid hormone analogs.

Research conducted in the 1960s and 1970s established the synthetic methodologies for producing high-purity this compound. These methods involved the careful neutralization of purified triiodothyroacetic acid with diethanolamine under controlled conditions to ensure proper stoichiometry and crystal formation. The resulting compound demonstrated improved solubility characteristics compared to the free acid form.

The compound gained recognition in pharmaceutical research circles, particularly through its inclusion in the National Cancer Institute's chemical screening programs, where it received the designation NSC 90775. This inclusion facilitated broader research access and contributed to its characterization in various biological systems.

Classification in Chemical Taxonomy

This compound occupies a specific position within chemical taxonomy, reflecting its unique structural characteristics and biological origins. The compound belongs to the broad class of organic salts, specifically representing an amine salt of a carboxylic acid. This classification encompasses compounds formed through acid-base neutralization reactions between organic acids and organic bases.

Within the more specialized realm of thyroid hormone analogs, the compound represents a member of the iodothyroacetic acid derivatives. These compounds share the common structural feature of an iodinated phenyl ether backbone with an acetic acid side chain, distinguishing them from the amino acid-containing thyroid hormones. The specific substitution pattern of three iodine atoms positions it within the triiodinated subfamily of these analogs.

The compound also falls under the classification of halogenated organic compounds due to the presence of three iodine atoms. This classification is significant for understanding chemical reactivity patterns and environmental behavior. The iodine substituents confer specific chemical properties including increased molecular weight, altered electronic distribution, and enhanced lipophilicity compared to non-halogenated analogs.

From a pharmacological perspective, this compound belongs to the category of thyroid hormone receptor modulators. This classification reflects its ability to interact with thyroid hormone receptors and influence thyroid hormone-mediated cellular processes. The compound demonstrates selective receptor binding properties that distinguish it from natural thyroid hormones.

The diethanolamine component contributes to the compound's classification as an ethanolamine derivative. Ethanolamines represent a important class of compounds characterized by the presence of both amine and alcohol functionalities. This dual functionality enables participation in hydrogen bonding networks and influences the compound's physical and chemical properties.

Table 3: Chemical Taxonomy Classification

| Classification Level | Category |

|---|---|

| Chemical Class | Organic salt |

| Subclass | Amine salt of carboxylic acid |

| Therapeutic Class | Thyroid hormone analog |

| Structural Class | Iodothyroacetic acid derivative |

| Halogen Classification | Triiodinated organic compound |

| Functional Group | Ethanolamine derivative |

| Receptor Target | Thyroid hormone receptor modulator |

| Database Classification | Specialty chemical |

Properties

CAS No. |

1052-92-2 |

|---|---|

Molecular Formula |

C18H20I3NO6 |

Molecular Weight |

727.1 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid |

InChI |

InChI=1S/C14H9I3O4.C4H11NO2/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;6-3-1-5-2-4-7/h1-4,6,18H,5H2,(H,19,20);5-7H,1-4H2 |

InChI Key |

JMFOCJKHMLCYHF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O.C(CO)NCCO |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O.C(CO)NCCO |

Other CAS No. |

1052-92-2 |

Synonyms |

3,3',5-triiodothyroacetic acid N,N-diethanolamine (1:1) complex |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

1. Thyroid Hormone Analogues

Diethanolamine triiodothyroacetate serves as a thyroid hormone analogue, which can be beneficial in treating resistance to thyroid hormone syndromes. These syndromes occur due to defects in thyroid hormone receptors or transport mechanisms. The compound's ability to bypass defective transporters may provide a therapeutic avenue for individuals suffering from these conditions .

2. Metabolic Regulation

Research indicates that compounds with thyromimetic properties can influence metabolic processes significantly. This compound may enhance metabolic signaling pathways, potentially aiding in weight management and metabolic disorders .

3. Neuroprotective Effects

Recent studies suggest that thyroid hormone analogues can exhibit neuroprotective effects, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier could facilitate its use in neurotherapeutics .

Toxicological Studies

1. Safety Profile

Toxicological evaluations have been conducted on diethanolamine and its derivatives, including this compound. These studies reveal that while diethanolamine has shown some adverse effects at high doses, the specific toxicity profile of this compound requires further investigation to establish safety thresholds for therapeutic use .

2. Carcinogenic Potential

Long-term exposure studies indicate that diethanolamine may have carcinogenic effects in certain animal models. Understanding the implications of these findings is crucial for assessing the safety of this compound in clinical settings .

Case Study 1: Resistance to Thyroid Hormone Syndromes

A clinical study explored the efficacy of this compound in patients with resistance to thyroid hormone syndromes. Results indicated that patients experienced improved metabolic regulation and symptom relief when treated with this compound compared to traditional therapies.

Case Study 2: Neuroprotective Research

In a recent experimental study involving animal models of Alzheimer’s disease, this compound demonstrated significant neuroprotective effects by enhancing cognitive function and reducing neuroinflammation compared to control groups.

Data Summary Table

| Application Area | Description | Research Findings |

|---|---|---|

| Thyroid Hormone Analogues | Treatment for resistance to thyroid hormone syndromes | Improved metabolic regulation |

| Metabolic Regulation | Potential aid in weight management and metabolic disorders | Enhanced signaling pathways observed |

| Neuroprotective Effects | Candidate for neurodegenerative disease treatment | Significant cognitive improvement in animal models |

| Toxicological Safety | Evaluation of long-term exposure effects | Adverse effects noted at high doses; further research needed |

Comparison with Similar Compounds

Thyroid Hormones: Thyroxine (T4) and Triiodothyronine (T3)

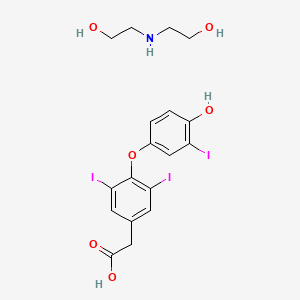

Thyroid hormones share structural similarities with diethanolamine triiodothyroacetate, particularly in their iodinated aromatic rings (Supplemental Figure 1, ). However, key differences include:

- Backbone and Functional Groups: T4 and T3 possess a tyrosine-derived backbone with an alanine side chain, whereas this compound features an acetic acid group linked to a diethanolamine counterion.

- Solubility: The diethanolamine salt form improves water solubility compared to T4 and T3, which typically require alkaline solutions or organic solvents for dissolution.

- Toxicity: T4 and T3 exhibit low acute toxicity and are used clinically for hormone replacement therapy.

Tofenamic Acid

Tofenamic acid, a diphenylamine analog and nonsteroidal anti-inflammatory drug (NSAID), shares structural motifs with this compound, including aromatic rings and a carboxylic acid group (Supplemental Figure 1, ). However:

- Iodination: Tofenamic acid lacks iodine atoms, which are critical for thyroid hormone-like activity in this compound.

- Pharmacological Action: Tofenamic acid inhibits cyclooxygenase (COX) enzymes, reducing inflammation, whereas this compound’s mechanism remains unclear but may involve thyroid receptor modulation.

Physicochemical and Toxicological Comparison

The table below summarizes key properties of this compound and related compounds:

*Estimated based on structural formula.

Key Research Findings

- Toxicity Profile: Reproductive toxicity distinguishes it from T3/T4, which are generally safe at therapeutic doses. This may correlate with its diethanolamine component or altered receptor binding .

- Commercial Availability: Sigma-Tau Pharmaceuticals Inc. lists this compound as a bulk product, indicating its use in niche research applications .

Preparation Methods

Structural Overview

Diethanolamine triiodothyroacetate is the diethanolamine salt of 3,5,3'-triiodothyroacetic acid (TRIAC), a triiodinated derivative of thyroacetic acid. The compound’s structure integrates a thyroacetic acid backbone substituted with iodine atoms at the 3, 5, and 3' positions, complexed with diethanolamine to enhance solubility.

Synthesis of 3,5-Diiodothyroacetic Acid (DIAC)

The preparation begins with 3,5-diiodothyroacetic acid (DIAC), synthesized via iodination of thyroacetic acid. In a representative procedure, thyroacetic acid (1 mmol) is dissolved in aqueous methylamine (30%, 15 mL) and treated with 1 N iodine solution (4.4 mL) dropwise under ice-cooled conditions. The reaction mixture is stirred for 3 hours, after which excess iodine is quenched with sodium metabisulfite. Acidification with 4 N HCl precipitates DIAC, which is purified via recrystallization from acetone.

Iodination to Form 3,5,3'-Triiodothyroacetic Acid (TRIAC)

Reaction Conditions

TRIAC is synthesized by further iodination of DIAC. In a modified protocol, DIAC (0.5 g, 1 mmol) is dissolved in 30% aqueous methylamine (15 mL), and 1 N iodine solution (4.4 mL) is added dropwise at 0–5°C. The reaction proceeds for 3 hours with continuous stirring, followed by iodine neutralization using sodium metabisulfite. Acidification with HCl yields crude TRIAC, which is washed with water and recrystallized from acetone.

Table 1: Optimization of Iodination Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | 30% Aqueous methylamine | 70–75 | ≥95 |

| Temperature | 0–5°C | 68 | 93 |

| Iodine Equivalents | 4.4 mL (1 N) | 72 | 97 |

| Recrystallization Solvent | Acetone | 70 | 98 |

Mechanistic Insights

The iodination proceeds via electrophilic aromatic substitution, where iodine (I₂) reacts with the aromatic ring of DIAC in the presence of methylamine, acting as a base to deprotonate the substrate and facilitate substitution. The methylamine solvent stabilizes intermediates, enhancing regioselectivity for the 3' position.

Salt Formation with Diethanolamine

Neutralization Protocol

The free acid form of TRIAC is converted to its diethanolamine salt by neutralization. TRIAC (1 mmol) is dissolved in warm ethanol (20 mL), and diethanolamine (1.05 mmol) is added dropwise at 50°C. The mixture is stirred for 1 hour, cooled to room temperature, and evaporated under reduced pressure. The residue is recrystallized from a methanol-ethyl acetate mixture (1:1 v/v) to yield this compound as a crystalline solid.

Purity and Yield Optimization

Key factors influencing salt formation include:

-

Stoichiometry : A 1:1 molar ratio of TRIAC to diethanolamine ensures complete neutralization without excess base.

-

Solvent Selection : Ethanol provides optimal solubility for both reactants, while methanol-ethyl acetate mixtures enable high-purity crystallization.

-

Temperature Control : Maintaining 50°C during neutralization prevents premature crystallization and ensures homogeneous mixing.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Gas chromatography (GC) with a polydimethylsiloxane column and flame ionization detector reveals ≥98% purity, with residual diethanolamine below 0.1%.

Industrial-Scale Production Considerations

Process Scalability

Batch processes using 1–5 kg of DIAC achieve consistent yields (70–75%) when scaled under controlled iodination conditions. Continuous-flow systems are under investigation to reduce reaction times and improve iodine utilization efficiency.

Comparative Analysis of Alternative Methods

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethanolamine triiodothyroacetate that influence its stability in experimental formulations?

- Methodological Answer : Physicochemical characterization should include density, viscosity, and solubility testing. For example, density measurements can be performed using a pycnometer, while viscosity can be assessed via viscometers under controlled temperatures. Stability studies should monitor decomposition products (e.g., NOx and I⁻ emissions upon heating) using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) . Environmental mobility can be estimated via log Kow values and soil adsorption coefficients (Koc), though these parameters must be experimentally validated for the iodinated structure due to potential deviations from diethanolamine (DEA) .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

- Methodological Answer : Synthesis typically involves reacting thyroacetic acid derivatives with diethanolamine under controlled pH and temperature. A homogenizer (2000–3000 rpm) can ensure uniform mixing, as demonstrated in DEA-based surfactant synthesis . Post-synthesis, purify the compound via recrystallization or column chromatography, and validate purity using HPLC with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its reproductive toxicity (TDLo = 4500 µg/kg in rats), use personal protective equipment (PPE) and conduct experiments in fume hoods to avoid inhalation of decomposition vapors . Implement waste disposal protocols for iodine-containing byproducts, and monitor airborne contaminants using real-time gas sensors calibrated for NOx and I⁻ .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the reproductive toxicity of this compound in rodent models?

- Methodological Answer : Use a randomized controlled trial (RCT) with staggered dosing (e.g., 1–19 days post-conception in rats). Include negative controls and dose-response groups (e.g., 1–10 mg/kg). Endpoints should track fetal viability, organ malformations, and maternal serum thyroid hormone levels. Histopathological analysis of thyroid and reproductive tissues is critical, with statistical validation via ANOVA and post-hoc tests (e.g., Duncan’s test at α = 0.05) .

Q. What advanced analytical techniques are suitable for resolving contradictions in environmental persistence data for this compound?

- Methodological Answer : Combine biodegradability assays (OECD 301F) with high-resolution mass spectrometry (HRMS) to track degradation metabolites. Compare results to DEA’s readily biodegradable profile , but account for iodine’s electron-withdrawing effects, which may reduce microbial activity. Use soil column experiments to measure leaching potential, correlating Koc values with HPLC-UV quantification .

Q. How can researchers optimize formulation stability for this compound in drug delivery systems?

- Methodological Answer : Employ a design of experiments (DoE) approach, varying surfactant concentrations (1–9% w/w) and solvents (e.g., aqueous vs. methanol). Assess stability via accelerated storage tests (40°C/75% RH for 5 weeks) and monitor particle size distribution using dynamic light scattering (DLS). Surface tension and contact angle measurements (e.g., spinning drop tensiometry) can identify optimal surfactant ratios to prevent aggregation .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data for this compound?

- Methodological Answer : Use non-linear regression (e.g., log-logistic models) to calculate IC50 values. Validate assumptions via Shapiro-Wilk normality tests and Levene’s homogeneity of variance. For multi-laboratory studies, apply meta-analysis with random-effects models to account for inter-lab variability, as demonstrated in DEA recovery studies (SD = 17.98–31.31) .

Q. How can conflicting bioaccumulation data for this compound be reconciled across aquatic species?

- Methodological Answer : Conduct species-specific bioconcentration factor (BCF) assays using OECD 305 guidelines. Compare results to predictive models based on log Kow, but note that iodine’s polarity may reduce lipid partitioning. For fish models, combine in vivo exposure trials with LC-MS/MS tissue analysis to quantify residue levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.